molecular formula C9H6BrNO2S B581865 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid CAS No. 1781783-46-7

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid

Cat. No. B581865
CAS RN: 1781783-46-7
M. Wt: 272.116
InChI Key: ZJNYXZSJRIHLMW-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid is a heterocyclic organic compound that has attracted significant attention in scientific research due to its unique chemical properties. This compound is a derivative of benzothiophene and contains an amino group and a carboxylic acid functional group. It is a white to light brown powder that is soluble in water and organic solvents.

Scientific Research Applications

1. Role in Synthesis of Thiophene Derivatives Thiophene-based analogs, such as 3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

2. Use in Industrial Chemistry and Material Science Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Application in Electronics

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Use in Drug Development

The 1-benzothiophene scaffold forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . An analysis of literature data revealed that the biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Role in Organic Synthesis

3-Amino-6-bromopyrazine-2-carboxylic acid is used to prepare 3-bromo-5-phenylpyrazine-2-amine. It serves as an intermediate in organic synthesis and pharmaceuticals .

Safety Design in Thermal Decomposition

The multistep series model was used to fit the thermal decomposition behaviors of the original wet ABTA and the qualified dry ABTA to obtain their decomposition kinetic parameters and predict their heat release behaviors under ideal adiabatic conditions .

properties

IUPAC Name

3-amino-6-bromo-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNYXZSJRIHLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromo-1-benzothiophene-2-carboxylic acid

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